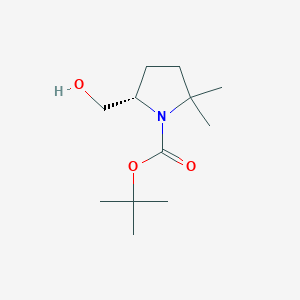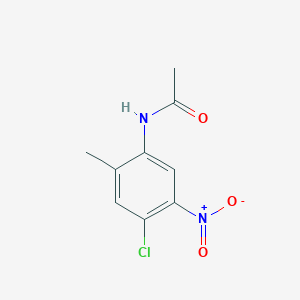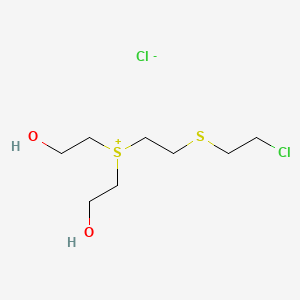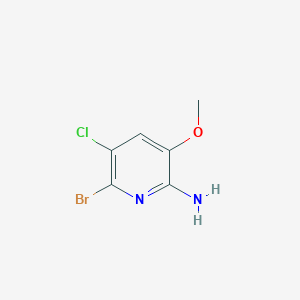![molecular formula C14H18ClNO4 B13977287 tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(2-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(3-chlorophenyl)MethylcarbaMate
Uniqueness
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H18ClNO4 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16(12(17)19-4)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
SHSALSAFQPRQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



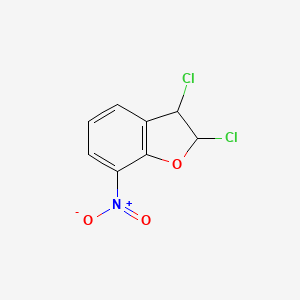
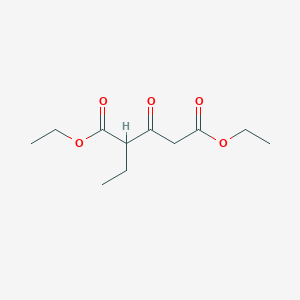

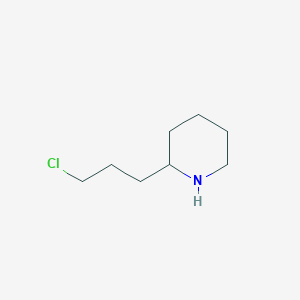

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)

